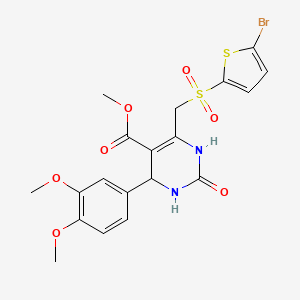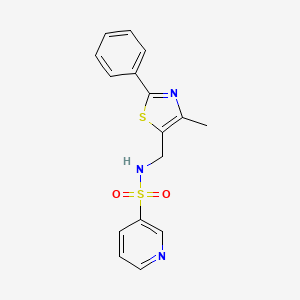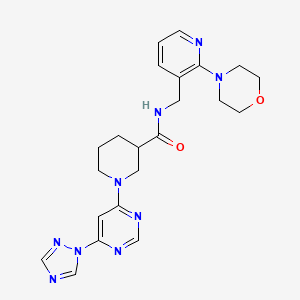![molecular formula C20H20ClN5O B2994937 [4-(3-chlorophenyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone CAS No. 477890-23-6](/img/structure/B2994937.png)
[4-(3-chlorophenyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(3-chlorophenyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone” is a chemical compound with the molecular formula C20H20ClN5O and a molecular weight of 381.86. It is an important fine chemical that can be used in organic synthetic materials or chemical research .
Synthesis Analysis
The synthesis of this compound involves the reaction of magnesium and a small amount of iodine in a reaction flask under nitrogen protection. Re-distilled THF, 1,2-dibromoethane, and 4-chloro-N-methylpiperidine are added and stirred at 75°C. After the liquid surface of the system is foamed, 4-Chloro-N-methylpiperidine dissolved in THF is slowly added dropwise .Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperazine ring attached to a chlorophenyl group and an imidazole ring attached to a methylpyridinyl group.Chemical Reactions Analysis
The key chemical reaction in the synthesis of this compound is the reaction between magnesium and iodine in the presence of THF, 1,2-dibromoethane, and 4-chloro-N-methylpiperidine .Aplicaciones Científicas De Investigación
Molecular Interaction Studies
The compound's interaction with specific receptors, such as the CB1 cannabinoid receptor, has been a focus of research. Molecular orbital methods, conformational analysis, and the development of pharmacophore models provide insights into the compound's binding and activity characteristics. These studies contribute to understanding the structural basis of receptor-ligand interactions and may inform the design of new therapeutic agents targeting cannabinoid receptors (J. Shim et al., 2002).
Antimicrobial Activity
Research into the antimicrobial properties of related compounds, including the synthesis and in vitro screening against various bacterial and fungal strains, has shown variable and modest activity. These findings indicate the potential for developing new antimicrobial agents based on modifications of the compound's structure (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Anticancer and Antituberculosis Studies
Compounds structurally related to “[4-(3-chlorophenyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone” have been synthesized and evaluated for their anticancer and antituberculosis activities. These studies reveal that certain derivatives exhibit significant biological activities, which may lead to the development of new treatments for cancer and tuberculosis (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
Synthesis and Structural Characterization
The synthesis of novel derivatives containing the compound's core structure and their structural characterization through various spectroanalytical techniques are critical aspects of research. These studies not only expand the chemical space of these compounds but also provide foundational knowledge for further biological and pharmacological investigations (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[1-(6-methylpyridin-2-yl)imidazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c1-15-4-2-7-19(23-15)26-13-18(22-14-26)20(27)25-10-8-24(9-11-25)17-6-3-5-16(21)12-17/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOQTUIIMWOOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2994862.png)



![2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2994866.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2994869.png)
![3-ethyl-N-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2994871.png)
![6-[[4-(4-ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2994872.png)

![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2994874.png)
